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Compound of Interest

Compound Name:
N-(2-Ethoxybenzyl)ethanamine

hydrochloride

CAS No.: 1049677-94-2

Cat. No.: B3077718

Get Quote

Part 1: Introduction & Structural Context
N-(2-Ethoxybenzyl)ethanamine hydrochloride is a secondary amine building block.[1]

Structurally, it represents the "head group" of N-benzyl-substituted phenethylamines (such as

the potent 5-HT2A agonist series known as NBOMes), but with an ethoxy substitution rather

than the standard methoxy, and lacking the full phenethylamine tail.[1]

In drug discovery, this compound is utilized to:

Validate Pharmacophores: Determine the binding contribution of the N-benzyl moiety

independent of the phenethylamine scaffold.

Assess Metabolic Stability: Serve as a reference standard for N-dealkylation metabolites of

larger designer drugs.

Fragment Screening: Identify low-affinity binding pockets in kinases or GPCRs (e.g., 5-

HT2A, 5-HT2C) via high-concentration screening.[1]
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Figure 1: Structural relationship between the target fragment and the larger NBOMe

pharmacophore class.[1]

Part 2: Solubilization & Stock Preparation
The hydrochloride salt form provides enhanced water solubility compared to the free base, but

DMSO is recommended for consistent in vitro assay performance to prevent precipitation upon

dilution into buffered media.[1]

Protocol 1: Master Stock Preparation (10 mM)

Reagents: N-(2-Ethoxybenzyl)ethanamine HCl (MW ≈ 215.72 g/mol ), Anhydrous DMSO

(Sigma-Aldrich, Cell Culture Grade).[1]

Step-by-Step:

Weigh 2.16 mg of the hydrochloride salt into a sterile 1.5 mL microcentrifuge tube.

Add 1.0 mL of anhydrous DMSO.

Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual

particulates remain.

QC Check: Inspect for clarity. The solution should be colorless and free of turbidity.[1]

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles

(limit to 3).

Dilution Scheme for Assays:
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Target Assay Conc. Dilution Step Solvent Final DMSO %

1000 µM (1 mM)
1:10 dilution of
Stock

Assay Buffer
10% (High - use
only for chemical
assays)

100 µM 1:100 dilution of Stock Assay Buffer
1.0% (Cell tolerability

limit)

| 10 µM | 1:1000 dilution of Stock | Assay Buffer | 0.1% (Ideal for cell assays) |[1]

Part 3: Cytotoxicity Profiling (MTT Assay)
Before assessing bioactivity, the non-toxic concentration range must be established.[1] As a

benzylamine derivative, high concentrations (>100 µM) may induce lysosomotropism or non-

specific membrane disruption.[1]

Assay Logic: Determine the

(Cytotoxic Concentration 50%) to ensure subsequent functional assays are performed at sub-
toxic levels.

Protocol 2: 72-Hour MTT Viability Assay

Cell Line: HEK293 (Kidney) or SH-SY5Y (Neuronal) – seeded at 5,000 cells/well in 96-well

plates.[1]

Incubation: Allow cells to adhere for 24 hours.

Treatment:

Prepare serial dilutions of N-(2-Ethoxybenzyl)ethanamine HCl in culture medium (DMEM +

10% FBS).

Concentration Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 300 µM.[1]

Vehicle Control: 0.5% DMSO (matched to highest concentration).[1]

Positive Control: 10% DMSO or Triton X-100 (100% cell death).[1]
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Duration: Incubate for 72 hours at 37°C, 5% CO₂.

Readout:

Add 20 µL MTT reagent (5 mg/mL in PBS).[1] Incubate 4 hours.

Solubilize formazan crystals with 100 µL DMSO.

Measure Absorbance at 570 nm.[1]

Data Analysis: Normalize to Vehicle Control (100%). Plot dose-response curve to calculate

.[1]

Expected Outcome:

Safe Range: < 50 µM.[1]

Toxicity Onset: Likely > 100 µM due to amine-mediated pH disruption in lysosomes.[1]

Part 4: Metabolic Stability (Microsomal Stability)
If this compound is being evaluated as a potential drug lead or a stable metabolite, its

resistance to oxidative deamination must be quantified.[1]

Protocol 3: Liver Microsome Incubation

System: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).

Test Concentration: 1 µM N-(2-Ethoxybenzyl)ethanamine HCl.

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6PDH, 3.3 mM MgCl₂).[1]

Workflow:

Pre-incubate compound + microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.

Initiate reaction with NADPH.[1]
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Time Points: 0, 5, 15, 30, 60 minutes.

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).[1]

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Monitor Transition: Parent mass

(Calculated based on free base).[1]

Calculation: Plot ln(% remaining) vs. time. Slope =

.[1]

.[1]

.[1]

Part 5: Fragment Screening (Functional Assay)
As a fragment, this molecule likely possesses low affinity (

in high µM range).[1] Standard radioligand binding may fail due to rapid off-rates.[1] A
functional calcium flux assay at high concentrations is recommended to detect weak agonism
or antagonism at 5-HT2A.[1]

Protocol 4: Calcium Flux (FLIPR) Screening

Cell Line: CHO-K1 stably expressing human 5-HT2A.[1]

Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins.

Compound Addition:

Screening Concentration: 100 µM (High concentration required for fragments).

Mode 1 (Agonist): Add compound, monitor

flux.[1] Compare to 1 µM Serotonin (

).[1]
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Mode 2 (Antagonist): Pre-incubate compound (15 min), then challenge with

of Serotonin.[1]

Controls:

Negative: Buffer + DMSO.[1]

Positive Agonist: 25I-NBOMe (10 nM) or 5-HT (1 µM).[1]
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Figure 2: Recommended experimental workflow for characterizing the compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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